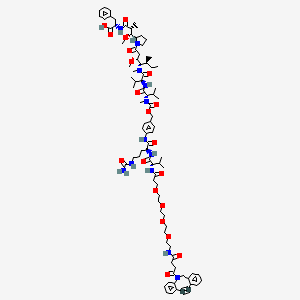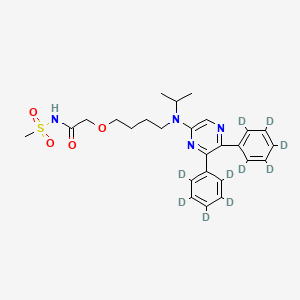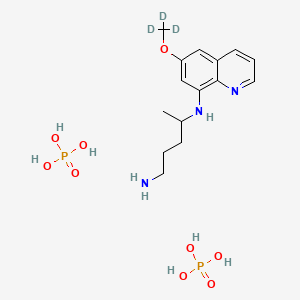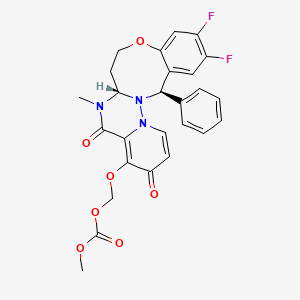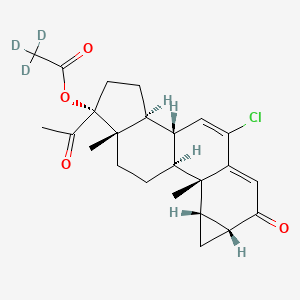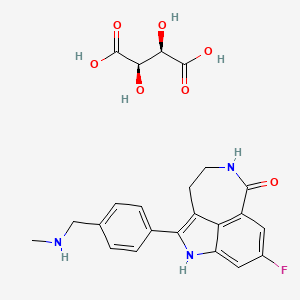
Rucaparib (Tartrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rucaparib (Tartrate) is an oral small-molecule poly(ADP-ribose) polymerase inhibitor. It is primarily used in the treatment of recurrent ovarian cancer and metastatic castration-resistant prostate cancer associated with deleterious BRCA1 or BRCA2 mutations . This compound is marketed under the brand name Rubraca™ and is developed by Clovis Oncology, Inc .
Preparation Methods
The synthesis of Rucaparib involves several steps, including the use of ether solvents such as diethyl ether, ethyl tert-butyl ether, and tetrahydrofuran . One of the key methods involves a cyanide-catalyzed imino-Stetter reaction, which is highly reliable for constructing the tetra-substituted indole derivative with the correct regioselectivity . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Rucaparib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and water . Major products formed from these reactions are typically degradation impurities, which are identified and quantified using high-performance liquid chromatography (HPLC) . Oxidative, basic, and acidic stress conditions significantly impact the degradation of Rucaparib compared to thermal and photolysis conditions .
Scientific Research Applications
Rucaparib has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of poly(ADP-ribose) polymerase inhibition. In biology, it helps in understanding DNA repair mechanisms. In medicine, Rucaparib is used to treat recurrent ovarian cancer and metastatic castration-resistant prostate cancer . It is also being evaluated for its efficacy and safety in treating locally advanced or metastatic urothelial carcinoma . In the industry, Rucaparib is used in the development of new cancer therapies.
Mechanism of Action
Rucaparib exerts its effects by inhibiting poly(ADP-ribose) polymerase enzymes, including PARP-1, PARP-2, and PARP-3 . These enzymes play a crucial role in DNA repair by activating DNA damage response pathways such as base excision repair . By targeting genetically-mutated cancer cells that lack a DNA repair mechanism, Rucaparib causes cancer cell death and reduces tumor growth .
Comparison with Similar Compounds
Rucaparib is often compared with other poly(ADP-ribose) polymerase inhibitors such as talazoparib and niraparib . While all these compounds inhibit poly(ADP-ribose) polymerase enzymes, Rucaparib is unique in its binding properties and efficacy in treating specific types of cancer . Talazoparib, for instance, has similar binding properties but differs in its cytotoxicity and clinical applications .
Properties
Molecular Formula |
C23H24FN3O7 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C19H18FN3O.C4H6O6/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;5-1(3(7)8)2(6)4(9)10/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
QDEYOHBAURMWHP-LREBCSMRSA-N |
Isomeric SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


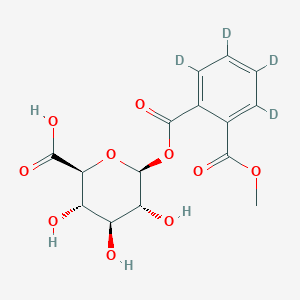

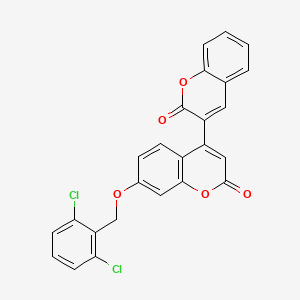
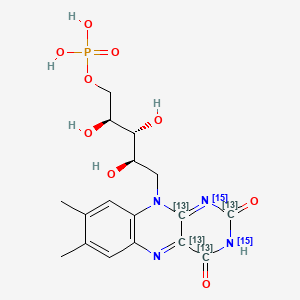
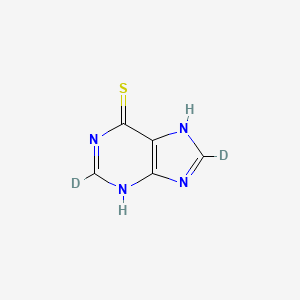
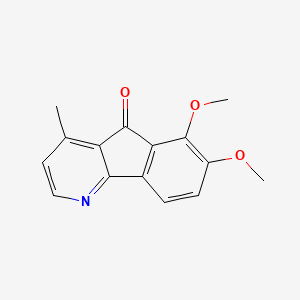
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
